2-Methoxyphenethyl iodide
Description
Significance of Aryl-alkyl Iodides as Synthetic Intermediates
Aryl-alkyl iodides are highly valued as synthetic intermediates due to the unique properties of the iodine substituent. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. msu.edumsu.edu This high reactivity facilitates the introduction of various functional groups into organic molecules. cymitquimica.com Consequently, alkyl iodides are the most reactive members of the alkyl halide functional class in these types of reactions. msu.edumsu.edu
The utility of iodinated organic compounds is widespread, serving as versatile building blocks in the synthesis of diverse and biologically active compounds. mdpi.com They are frequently employed as alkylating agents, enabling the straightforward introduction of alkyl groups onto various substrates. cymitquimica.com For instance, aryl-alkyl iodides participate in crucial bond-forming reactions, including the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental processes in the assembly of pharmaceuticals and agrochemicals. nih.govbohrium.com
Recent methodologies have expanded the scope of aryl-alkyl iodide chemistry. For example, transition-metal-free protocols have been developed for C-N bond formation from alkyl iodides and diazonium salts, proceeding through a halogen-atom transfer mechanism. nih.gov Furthermore, photoinduced cross-coupling reactions between aryl iodides and alkenes, driven by violet light, have emerged as a powerful strategy for forming C-C bonds via a radical cascade mechanism. bohrium.com These advances underscore the continued importance of aryl-alkyl iodides as adaptable intermediates in modern organic synthesis. mdpi.com
Contemporary Research Focus on 2-Methoxyphenethyl Iodide Analogues
The strategic placement of substituents on the aromatic ring of phenethyl iodides can significantly modulate their reactivity and biological profile, making their analogues a fertile ground for contemporary research. The 2-methoxy substitution, in particular, introduces electronic and steric factors that influence the compound's behavior in synthetic transformations and its potential as a precursor for bioactive molecules.
Research involving analogues of this compound often centers on the synthesis of complex molecules with potential therapeutic applications. For example, 1-(2-iodoethyl)-2-methoxybenzene, which is structurally synonymous with this compound, has been utilized as a key reagent in the preparation of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. acs.org A number of these derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in certain neurological disorders. acs.org
The broader class of methoxy-substituted phenethyl compounds is also under active investigation. Studies on 4-methoxyphenethyl iodide highlight its role as an intermediate in the synthesis of pharmaceuticals. ontosight.ai Furthermore, research on various methoxy-substituted tyramine (B21549) and phenethylamine (B48288) derivatives has explored their potential as tyrosinase inhibitors for treating melanogenesis disorders and as novel therapeutic agents for Alzheimer's disease, respectively. nih.govsemanticscholar.orgpeerj.com These studies collectively demonstrate a research trend focused on leveraging the structural features of methoxyphenethyl scaffolds to create novel, biologically active compounds.
| Compound/Analogue | Research Context | Potential Application | Reference |
| 1-(2-Iodoethyl)-2-methoxybenzene | Synthesis of 1,2,4-triazine (B1199460) derivatives | D-amino acid oxidase (DAAO) inhibitors | acs.org |
| 4-Methoxyphenethyl iodide | Intermediate in synthesis | Pharmaceuticals | ontosight.ai |
| Methoxy-substituted tyramine derivatives | Synthesis and evaluation | Tyrosinase inhibitors | nih.govsemanticscholar.org |
| N-(4-methoxyphenethyl)sulfonamides | Synthesis and evaluation | Acetylcholinesterase inhibitors | peerj.com |
Theoretical Frameworks for Understanding Iodide Reactivity
The reactivity of alkyl iodides, including this compound, is understood through several key theoretical frameworks in physical organic chemistry. The functional group of alkyl halides is the carbon-halogen bond, which is polarized, rendering the carbon atom electrophilic. msu.edumsu.edu Two primary factors influencing the chemical behavior of these compounds are the C-X bond strength and the stability of the resulting halide anion. msu.edumsu.edu Alkyl iodides exhibit the highest reactivity in nucleophilic substitutions because the C-I bond is the weakest and the iodide anion is the most stable among the halides. msu.edumsu.edu
Nucleophilic substitution reactions of primary and secondary alkyl halides are often described by the SN2 (Substitution, Nucleophilic, bimolecular) mechanism . This model posits that the nucleophile attacks the electrophilic carbon atom from the side opposite the halogen leaving group, proceeding through a single transition state. msu.edumsu.edu High-level electronic structure calculations are employed to elucidate and quantify the effects of alkyl halide structure on the energy barriers of both SN2 and E2 (Elimination, bimolecular) reactions. acs.org
For other reaction types, the Marcus theory of electron transfer provides a valuable framework. This theory is applicable to irreversible electron transfer processes, such as the reduction of alkyl halides. scispace.com It describes the reaction rate in terms of the free energy change and a reorganization energy parameter, which includes contributions from bond breaking and solvent reorganization. scispace.com Studies have shown that the Marcus theory can successfully model alkyl halide reductions by various reagents. scispace.com Additionally, theoretical calculations, such as those using Gaussian 09, are used to investigate detailed reaction mechanisms, like the interaction of alkyl iodides with organic catalysts in living radical polymerization, providing insights into transition states and reaction free energies. ntu.edu.sg
| Theoretical Framework | Application to Iodide Reactivity | Key Concepts |
| SN2 Mechanism | Explains nucleophilic substitution reactions of primary and secondary alkyl iodides. | Backside attack, single transition state, inversion of configuration. msu.edumsu.edu |
| Marcus Theory | Models irreversible electron-transfer reactions, such as alkyl iodide reduction. | Electron transfer, reorganization energy (bond and solvent), free energy change. scispace.com |
| Computational Chemistry | Elucidates detailed reaction mechanisms, transition states, and energy profiles. | Electronic structure calculations, Gibbs activation free energy. acs.orgntu.edu.sg |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodoethyl)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSWVIUMFRHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302638 | |
| Record name | 1-(2-Iodoethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-69-0 | |
| Record name | 1-(2-Iodoethyl)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114686-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Iodoethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methoxyphenethyl Iodide
Direct Iodination Strategies
Direct iodination strategies are paramount in the synthesis of 2-Methoxyphenethyl iodide, primarily involving the functional group transformation of an alcohol or the direct functionalization of an aromatic precursor. These approaches are favored for their efficiency and directness.
Conversion of 2-Methoxyphenethyl Alcohol to this compound
The conversion of 2-Methoxyphenethyl alcohol to its corresponding iodide is a fundamental and widely employed synthetic route. This transformation hinges on the substitution of the hydroxyl group with an iodine atom. Several reagent systems have been developed to achieve this conversion effectively.
The combination of a triorganophosphine, typically triphenylphosphine (B44618) (PPh₃), and molecular iodine (I₂) is a classic and reliable method for the iodination of alcohols. The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by the iodide ion in an Sₙ2 fashion to yield the alkyl iodide. The addition of a base, such as 4-(Dimethylamino)pyridine (DMAP), can be beneficial. While some protocols suggest a base is used to neutralize the hydroiodic acid generated, other findings indicate the conversion can proceed efficiently without a neutral system. ias.ac.in
The use of polymer-supported DMAP has been explored as a recyclable catalyst for this reaction, enhancing the method's efficiency and environmental friendliness. ias.ac.in This system is highly chemoselective, favoring the iodination of less sterically hindered primary alcohols. ias.ac.in For a substrate like 2-Methoxyphenethyl alcohol, this method is expected to proceed with high yield.
Table 1: Representative Conditions for Iodination using PPh₃/I₂ Systems
| Substrate Type | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Primary Alcohols | PPh₃, I₂ | Polymer-supported DMAP | Dichloromethane (B109758) | Room Temp. | High | ias.ac.in |
A mild and efficient method for converting alcohols to alkyl iodides utilizes a system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724). cmu.eduorganic-chemistry.org This approach is attractive due to the low cost, low toxicity, and water tolerance of the cerium salt. cmu.edu The proposed mechanism involves the coordination of the Lewis acidic cerium ion to the alcohol's oxygen atom, forming a complex that functions as an excellent leaving group. Subsequent nucleophilic attack by the iodide ion from NaI affords the desired alkyl iodide. cmu.eduorganic-chemistry.org
Table 2: Research Findings for CeCl₃·7H₂O/NaI Iodination of Alcohols
| Substrate | Reagents | Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl alcohol | 1.5 equiv. CeCl₃·7H₂O, 1.2 equiv. NaI | Acetonitrile | Reflux | 20 h | 90% | cmu.edu |
The reaction of alcohols with hydrohalic acids is a fundamental method for preparing alkyl halides. Specifically, hydroiodic acid (HI) is highly reactive for converting alcohols to alkyl iodides. youtube.comunacademy.com The reaction mechanism depends on the structure of the alcohol. For primary alcohols like 2-Methoxyphenethyl alcohol, the reaction proceeds via an Sₙ2 mechanism. libretexts.org This involves the protonation of the hydroxyl group by the acid to form a good leaving group (water), followed by a backside attack by the iodide nucleophile. youtube.comlibretexts.org
Constant boiling hydroiodic acid (57%) can be used directly. unacademy.com Alternatively, HI can be generated in situ by reacting an alkali metal iodide, such as potassium iodide (KI), with a non-oxidizing strong acid like phosphoric acid (H₃PO₄). unacademy.comchemguide.co.uklibretexts.org Phosphoric acid is preferred over sulfuric acid because the latter can oxidize the iodide ions to iodine, reducing the yield of the desired hydrogen iodide. chemguide.co.uklibretexts.org
Table 3: Conditions for Hydroiodic Acid-Mediated Iodination
| Alcohol Type | Reagents | Conditions | Mechanism | Reference |
|---|---|---|---|---|
| Primary | Constant boiling HI (57%) | Reflux | Sₙ2 | unacademy.com |
One of the earliest and most traditional methods for synthesizing alkyl iodides from alcohols involves the use of elemental phosphorus and molecular iodine. youtube.comgoogle.com In this procedure, red phosphorus is typically mixed with the alcohol, and iodine is added portion-wise. The reagents react in situ to form phosphorus triiodide (PI₃). chemguide.co.ukvedantu.comdoubtnut.com
The PI₃ formed is highly reactive and engages with the alcohol. vedantu.com An alkoxyphosphorus intermediate is formed, which then undergoes intramolecular nucleophilic substitution, where the iodide attacks the carbon atom, cleaving the C-O bond and yielding the alkyl iodide and phosphorous acid (H₃PO₃). youtube.comdoubtnut.com This method is effective but can be tedious and may require careful control of the reaction conditions. umass.edu
This method is broadly applicable and serves as a robust, albeit classic, approach to the synthesis of this compound from its corresponding alcohol.
Selective Iodination of Aromatic Precursors
An alternative pathway to this compound involves the direct, selective iodination of an aromatic precursor such as 2-methoxyphenylethane. Electrophilic aromatic substitution (SₑAr) is the key mechanism for introducing an iodine atom onto the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-directing group. Therefore, iodination will preferentially occur at the positions ortho and para to the methoxy group.
Molecular iodine (I₂) itself is generally not electrophilic enough to react with even activated arenes. nih.gov Therefore, electrophilic iodination reactions typically require an activating agent or an oxidant to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). researchgate.net Various systems have been developed to achieve this, including the use of silver salts like silver mesylate or silver tosylate with molecular iodine. nih.gov These reagents can achieve regioselective iodination under mild conditions. For substrates with acid-sensitive functional groups, the addition of a mild base like lithium carbonate can be advantageous to neutralize the acid byproduct. nih.gov
Given the steric hindrance from the adjacent ethyl group and the strong directing effect of the methoxy group, iodination of 2-methoxyphenylethane would likely yield a mixture of isomers, with the major products being 1-(2-iodo-3-methoxyphenyl)ethane and 1-(4-iodo-2-methoxyphenyl)ethane, rather than the desired 1-(2-iodo-5-methoxyphenyl)ethane (an isomer of the target compound's precursor) or direct iodination on the ethyl chain. Therefore, this route is generally less suitable for synthesizing the specific target compound compared to the conversion of 2-methoxyphenethyl alcohol.
Activated Aromatic Systems and Iodination Conditions
The direct introduction of iodine onto an aromatic ring, particularly one activated by an electron-donating group like a methoxy group, is a key strategy for the synthesis of precursors to this compound. The methoxy group in a 2-methoxyphenethyl scaffold activates the aromatic ring, making it more susceptible to electrophilic substitution. However, iodine itself is the least reactive of the halogens in such reactions, often necessitating the use of an activating agent or an oxidizing agent to facilitate the iodination process. ufms.brlookchem.com
Aromatic iodo compounds are valuable synthetic intermediates due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. ufms.brresearchgate.net The direct iodination of activated aromatic systems is typically achieved using molecular iodine in the presence of an oxidizing agent. Common oxidizing agents include iodic acid, nitric acid, and hydrogen peroxide. ufms.brmdpi.com These agents are thought to convert molecular iodine into a more potent electrophilic species, potentially I+. lookchem.com
For instance, the iodination of reactive aromatic compounds can be effectively carried out using a combination of iodine and iodic acid. ufms.br Silver salts, such as silver sulfate, have also been employed to activate iodine by forming insoluble silver iodide and generating an electrophilic iodine species. sciencemadness.orgnih.gov
Table 1: Comparison of Iodinating Systems for Activated Aromatic Rings
| Iodinating System | Activating Principle | Typical Substrates |
| I₂ / HIO₃ | Oxidation of I₂ to a more electrophilic species | Phenols, anilines, activated benzene derivatives |
| I₂ / Silver Salts (e.g., Ag₂SO₄) | Formation of insoluble AgI, generating an electrophilic iodine species | Phenols, anisoles, anilines |
| I₂ / H₂O₂ | In-situ generation of a more reactive iodine species | Aryl methoxy substituted ketones |
Role of Reaction Medium in Aromatic Iodination (e.g., 2-methoxyethanol)
The choice of reaction medium plays a crucial role in the efficiency and outcome of aromatic iodination. An ideal solvent should not only dissolve the reactants but also facilitate the reaction, potentially by stabilizing intermediates or influencing the reactivity of the iodinating agent. 2-Methoxyethanol (B45455) has been identified as a remarkably efficient and alternative reaction medium for the iodination of reactive aromatics. ufms.brresearchgate.net
Studies have shown that conducting iodination reactions in 2-methoxyethanol can lead to clean reaction conditions, shorter reaction times, and quantitative yields of the desired iodoaromatic products, often without the need for extensive purification. ufms.brresearchgate.net This is a significant improvement over traditional solvents like acetic acid and ethanol, where reactions might be slower or less efficient. ufms.brresearchgate.net The properties of 2-methoxyethanol, being non-halogenated, inexpensive, and water-soluble, also contribute to a more environmentally friendly process, as its removal from the reaction product is facilitated. ufms.br
Table 2: Effect of Reaction Medium on Iodination of an Activated Aromatic Compound
| Solvent | Reaction Time | Yield | Product Purity | Reference |
| 2-Methoxyethanol | Short | Quantitative | High (no further purification needed) | ufms.brresearchgate.net |
| Acetic Acid | Longer | Lower | Variable | ufms.brresearchgate.net |
| Ethanol | Longer | Lower | Variable | ufms.brresearchgate.net |
Alternative Preparative Routes to this compound Scaffolds
Beyond direct aromatic iodination, several other synthetic strategies can be employed to construct the this compound scaffold. These alternative routes often involve the introduction of the iodide at the ethyl side chain.
Nucleophilic Substitution Reactions for Iodide Formation
Nucleophilic substitution is a fundamental and widely used method for the formation of alkyl iodides. byjus.comcsbsju.edu The most common approach is the Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, such as sodium iodide or potassium iodide. organic-chemistry.org This equilibrium reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride or bromide in a suitable solvent like acetone.
Another prevalent method involves the conversion of alcohols into alkyl iodides. This can be achieved using various reagents, such as a combination of triphenylphosphine, iodine, and imidazole, or by using hydriodic acid (HI). byjus.com The use of a CeCl₃·7H₂O/NaI system in acetonitrile provides an exceedingly mild method for the preparation of iodides from alcohols. organic-chemistry.org
The SN2 (bimolecular nucleophilic substitution) mechanism is central to many of these transformations, particularly with primary and secondary substrates. libretexts.orglibretexts.org This concerted, one-step process involves the backside attack of the nucleophile (iodide ion) on the electrophilic carbon, leading to an inversion of configuration if the carbon is a stereocenter. libretexts.orgmasterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orglibretexts.org
Table 3: Common Nucleophilic Substitution Methods for Alkyl Iodide Synthesis
| Starting Material | Reagents | Key Features |
| Alkyl Chloride/Bromide | NaI or KI in acetone | Finkelstein reaction; equilibrium driven by precipitation |
| Alcohol | PPh₃, I₂, Imidazole | Mild conditions |
| Alcohol | HI | Strong acid conditions |
| Alcohol | CeCl₃·7H₂O / NaI in MeCN | Very mild conditions |
| Alkyl Mesylate/Tosylate | Grignard reagents (as halide nucleophiles) | S |
Radical-Mediated Iodide Synthesis
Free radical reactions offer an alternative pathway for the synthesis of alkyl iodides, often under milder conditions than ionic reactions. nih.gov These reactions typically involve the generation of a carbon-centered radical which is then trapped by an iodine atom donor.
One approach involves the visible-light-induced homolysis of a bond to generate a radical. For example, the N-I bond in certain intermediates can undergo homolysis upon irradiation with visible light to produce a nitrogen-centered radical, which can then lead to the formation of an alkyl iodide through a series of steps. nih.gov Another strategy involves the use of molecular iodine to inhibit the self-coupling of radicals generated from the thermal decomposition of compounds like dialkyl azo compounds. This allows for the formation of a key iodo-intermediate which can then participate in further transformations. nih.gov
Iodine can also mediate radical cyclization reactions. For instance, the reaction between hydrogen iodide and hydrogen peroxide can generate an iodine radical, which can initiate a catalytic cycle. nih.gov Furthermore, iodine can induce the decomposition of peroxides via a single electron transfer (SET) mechanism to generate alkoxy or alkyl peroxy radicals, which can then be used in subsequent synthetic steps. nih.gov
Catalytic Generation of Hydrogen Iodide for Alkyl Iodide Synthesis
The in-situ generation of anhydrous hydrogen iodide (HI) provides a practical and atom-economical method for the synthesis of alkyl iodides from various precursors. organic-chemistry.orgchemistryviews.org Aqueous HI can be less reactive, and gaseous HI can be unstable, making catalytic generation an attractive alternative. chemistryviews.org
A rhodium-catalyzed method has been developed for the direct preparation of anhydrous HI from molecular hydrogen (H₂) and iodine (I₂). chemistryviews.org This catalytically generated HI is highly active and can be used for the transformation of alkenes, alcohols, and cyclic ethers into the corresponding iodoalkanes. organic-chemistry.orgchemistryviews.org The proposed mechanism involves the dissociation of a hydrogen molecule, followed by iodine acting as a hydrogen atom acceptor to generate anhydrous HI. chemistryviews.org
Furthermore, the catalytic decomposition of hydrogen iodide can be relevant in certain process cycles. cder.dz Catalysts such as platinum on activated carbon or alumina (B75360) have been shown to facilitate the decomposition of HI at elevated temperatures. cder.dz While this is the reverse reaction of HI formation, understanding the catalytic principles is crucial for controlling the generation and reactivity of HI in synthetic processes.
Table 4: Substrates for Alkyl Iodide Synthesis via Catalytic HI Generation
| Substrate Class | Product | Catalyst System |
| Alkenes | Iodoalkanes | Rh(COD)BF₄ / phosphine (B1218219) ligands |
| Alcohols | Iodoalkanes | Rh(COD)BF₄ / phosphine ligands |
| Phenyl Aldehydes | Iodoalkanes | Rh(COD)BF₄ / phosphine ligands |
| Cyclic Ethers | Iodoalkanes | Rh(COD)BF₄ / phosphine ligands |
Elucidation of Reaction Mechanisms and Kinetics of 2 Methoxyphenethyl Iodide Transformations
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are fundamental to the reactivity of 2-methoxyphenethyl iodide. The departure of the iodide leaving group and the concurrent or subsequent attack by a nucleophile can proceed through distinct mechanistic routes.
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. wikipedia.org This concerted reaction is characterized by second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com
In an SN2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group, leading to a pentacoordinate transition state. wikipedia.orgpressbooks.pub This "backside attack" is a key feature of the SN2 mechanism. masterorganicchemistry.com The transition state involves partial bond formation between the nucleophile and the carbon and partial bond breaking between the carbon and the leaving group. masterorganicchemistry.com For this compound, the reaction proceeds through a transition state where the carbon atom is sp²-hybridized and has a trigonal bipyramidal geometry. masterorganicchemistry.com The energy of this transition state dictates the activation energy of the reaction. youtube.com The reaction is a concerted process, meaning all bond-making and bond-breaking occurs in a single step. youtube.comchemistrysteps.com
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com If the carbon atom bearing the iodide is a chiral center, the product will have the opposite configuration to the starting material. libretexts.orgquora.com This stereospecificity arises directly from the backside attack of the nucleophile. pressbooks.publibretexts.orgyoutube.com The nucleophile approaches from the face of the molecule opposite to the leaving group, causing the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. masterorganicchemistry.com Therefore, an SN2 reaction on a stereochemically pure enantiomer of this compound would yield a stereochemically pure enantiomer of the product with the inverted configuration. pressbooks.publibretexts.org
In contrast to the SN2 pathway, the SN1 mechanism is a two-step process. chemicalnote.com The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. wikipedia.orgpressbooks.pub The second step is the rapid attack of the nucleophile on this carbocation. wikipedia.org The rate of the SN1 reaction is dependent only on the concentration of the substrate, exhibiting first-order kinetics. wikipedia.org
The viability of an SN1 mechanism for this compound hinges on the stability of the resulting 2-methoxyphenethyl cation. The formation of this carbocation is the rate-limiting step of the reaction. pressbooks.pub The stability of carbocations generally follows the order: tertiary > secondary > primary. chemicalnote.com The 2-methoxyphenethyl cation is a primary carbocation, which is typically unstable. chemicalnote.com However, the presence of the adjacent phenyl ring can offer some stabilization through resonance. If formed, this planar carbocation intermediate can be attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the starting material was chiral. chemicalnote.comwikipedia.org
A crucial factor influencing the reactivity of 2-methoxyphenethyl systems is the phenomenon of neighboring group participation (NGP), also known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inwikipedia.org The ortho-methoxy group can act as an internal nucleophile, attacking the carbon atom bearing the leaving group. mugberiagangadharmahavidyalaya.ac.inwikipedia.org This participation can significantly enhance the rate of reaction compared to substrates lacking such a group. mugberiagangadharmahavidyalaya.ac.inwikipedia.org
This intramolecular participation leads to the formation of a cyclic intermediate, a phenonium ion. mugberiagangadharmahavidyalaya.ac.inlibretexts.org The formation of this intermediate is a result of two consecutive SN2-like steps. mugberiagangadharmahavidyalaya.ac.in In the first step, the neighboring group attacks the reaction center, displacing the leaving group with inversion of configuration. mugberiagangadharmahavidyalaya.ac.inresearchgate.net In the second step, an external nucleophile attacks the cyclic intermediate, also with inversion. mugberiagangadharmahavidyalaya.ac.inresearchgate.net The net result of this double inversion is retention of the original stereochemistry. mugberiagangadharmahavidyalaya.ac.inresearchgate.net
Studies on related systems, such as 2-methoxyphenylethyl tosylate, have provided evidence for the formation of a symmetrical 4-methoxyphenonium ion intermediate. nih.gov The reaction of this tosylate is first-order, and analysis of the products from isotopically labeled starting materials confirms the trapping of this symmetrical cation. nih.gov This neighboring group participation can lead to a significant rate acceleration, a phenomenon termed anchimeric assistance. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com The rate enhancement occurs because the intramolecular attack by the neighboring group is kinetically more favorable than the attack by an external nucleophile. mugberiagangadharmahavidyalaya.ac.in
The table below summarizes the expected outcomes for the different nucleophilic substitution pathways of this compound.
| Mechanism | Kinetics | Intermediate | Stereochemistry | Key Features |
| SN2 | Second-order | Pentacoordinate Transition State | Inversion (Walden Inversion) | Concerted, backside attack |
| SN1 | First-order | Carbocation | Racemization | Stepwise, planar intermediate |
| SN1 with NGP | First-order | Cyclic Intermediate (Phenonium ion) | Retention | Rate enhancement (Anchimeric assistance), double inversion |
Unimolecular Nucleophilic Substitution (SN1) Mechanisms
: Elimination Reactions
Elimination reactions of this compound, like other phenethyl halides, are crucial transformations that lead to the formation of alkenes. The mechanistic pathway of these reactions is highly dependent on the reaction conditions, including the nature of the base and the solvent system employed.
E1 and E2 Mechanistic Divergence
The elimination of hydrogen iodide from this compound can theoretically proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. However, the structure of the substrate—a primary alkyl halide—plays a significant role in dictating the predominant pathway.
E2 Mechanism: This mechanism is a one-step, concerted process where a base abstracts a proton from the β-carbon at the same time the iodide leaving group departs from the α-carbon. vedantu.com The reaction rate is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. youtube.comdalalinstitute.com For a primary halide like this compound, the E2 pathway is generally favored, particularly when a strong base is used. libretexts.orgmsu.edu The absence of a stable carbocation intermediate makes the E1 pathway less likely. libretexts.org For the closely related 2-phenylethyl bromide, elimination with a strong base like sodium ethoxide proceeds via the E2 mechanism. vedantu.com
E1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base in a fast second step. youtube.comdalalinstitute.com The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics). masterorganicchemistry.com Primary alkyl halides, such as this compound, are poor substrates for the E1 reaction because they would form a highly unstable primary carbocation. libretexts.org Therefore, E1 reactions are generally not favored for this compound unless conditions promote rearrangement to a more stable carbocation.
The choice between E1 and E2 is influenced by several factors, as summarized in the table below.
| Factor | Favors E1 Mechanism | Favors E2 Mechanism | Relevance to this compound |
| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary | As a primary halide, the E2 mechanism is strongly favored. msu.edu |
| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., RO⁻, OH⁻) | Strong bases will promote the E2 pathway. libretexts.org |
| Solvent | Polar protic (e.g., ethanol, water) | Less polar solvents | Polar protic solvents could stabilize a carbocation, but the primary nature of the substrate makes this unlikely. |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] dalalinstitute.com | The reaction rate is expected to depend on the concentration of both reactants. |
Stereoselectivity in Elimination Products (e.g., Syn vs. Anti)
The E2 reaction is highly stereospecific due to the geometric requirements of its transition state. For the concerted elimination to occur, the orbitals of the C-H bond being broken and the C-I bond being broken must be aligned to allow for the formation of the new π-bond. msu.edu This leads to two possible geometries: anti-periplanar and syn-periplanar.
Anti-Elimination: This pathway requires the abstracted proton and the leaving group to be in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. chemistrysteps.commgscience.ac.in This anti-periplanar arrangement corresponds to a staggered conformation of the substrate, which is energetically more favorable than an eclipsed conformation. mgscience.ac.inchemistrysteps.com Consequently, anti-elimination is the preferred and most common pathway for E2 reactions in acyclic systems. msu.eduuomustansiriyah.edu.iq
Syn-Elimination: In this arrangement, the proton and the leaving group are on the same side of the C-C bond, with a dihedral angle of 0°. mgscience.ac.in This requires the substrate to adopt a higher-energy eclipsed conformation in the transition state. mgscience.ac.in While less common, syn-elimination can occur, particularly with poor leaving groups or in structurally rigid systems where an anti-periplanar arrangement is not possible. msu.eduuomustansiriyah.edu.iq
For this compound, free rotation around the Cα-Cβ single bond allows the molecule to readily adopt the lower-energy staggered conformation required for anti-elimination. Therefore, the reaction is expected to proceed almost exclusively through an anti-periplanar transition state to yield 2-methoxystyrene.
Intramolecular Rearrangements and Isotope Position Studies
Under certain conditions, particularly those involving radical intermediates, phenethyl systems can undergo intramolecular rearrangements. Isotopic labeling is a powerful tool for detecting and quantifying these molecular reorganizations.
1,2-Aryl Shifts in Phenethyl Radicals
A 1,2-rearrangement is an intramolecular process where a substituent moves from one atom to an adjacent atom. wikipedia.org When this occurs in a radical intermediate, it is known as a 1,2-radical shift. In the case of a phenethyl radical, which could potentially be formed from this compound via homolysis of the carbon-iodine bond, a 1,2-aryl shift can occur. libretexts.org
This specific rearrangement involves the migration of the 2-methoxyphenyl group from the β-carbon (C2) to the α-carbon (C1), which bears the radical center. This process proceeds through a cyclic, bridged transition state or intermediate. Such radical aryl migrations are known in various organic transformations and can compete with other reaction pathways. rsc.org The driving force for the migration is the formation of a more stable radical intermediate.
Tracer Studies with Carbon-14 (C¹⁴) to Elucidate Rearrangement Extents
Tracer studies using isotopic labeling are definitive methods for elucidating reaction mechanisms, particularly those involving molecular rearrangements. nih.gov Carbon-14 (C¹⁴), a radioactive isotope of carbon, serves as an excellent tracer because it can be incorporated into a specific position in a molecule, and its journey can be tracked throughout a reaction. openmedscience.comopenmedscience.com
To determine the extent of a 1,2-aryl shift in a reaction involving this compound, a C¹⁴ atom could be strategically placed within the aromatic ring or at one of the carbons in the ethyl chain. For example, if the starting material is synthesized with C¹⁴ at the α-carbon (the carbon bonded to the iodine), the reaction can be performed and the product analyzed.
No Rearrangement: If the reaction proceeds without rearrangement, the resulting 2-methoxystyrene will have the C¹⁴ label exclusively at the benzylic carbon of the vinyl group.
Rearrangement Occurs: If a 1,2-aryl shift takes place, the initial radical at the α-carbon will rearrange, effectively moving the phenyl group. Subsequent reactions would lead to a product where the C¹⁴ label is now at the terminal carbon of the vinyl group.
By isolating the product and using degradation chemistry to determine the position of the C¹⁴ label, the percentage of the product formed via the rearrangement pathway can be accurately quantified. nih.gov This technique provides clear evidence of "isotope position rearrangement" and is a standard method for studying complex reaction mechanisms. acs.org
Gas-Phase Elimination Kinetics and Computational Insights (relevant to phenethyl halide analogues)
Gas-phase studies, often supported by computational chemistry, provide fundamental insights into reaction kinetics and mechanisms, free from solvent effects. Theoretical calculations on analogues like 2-methoxyphenethyl chloride offer a detailed picture of the potential elimination pathways for this compound.
A computational study on 2-methoxyphenethyl chloride revealed two parallel gas-phase elimination pathways: researchgate.net
Aromatic Ring Participation: The first pathway involves anchimeric assistance (neighboring group participation) from the aromatic ring. The reaction proceeds through a three-membered cyclic transition state, yielding 2-methoxystyrene and HCl. researchgate.net
Methoxy (B1213986) Group Participation: The second pathway involves participation from the oxygen atom of the ortho-methoxy group. This proceeds through a five-membered cyclic transition state to produce benzofuran and HCl. researchgate.net
Natural Bond Orbital (NBO) analysis suggests that the rate-determining step for both parallel reactions is the polarization of the carbon-halogen bond. researchgate.net The transition states for these eliminations are described as polar. researchgate.net Density Functional Theory (DFT) calculations have been effectively used to model the kinetics and mechanisms of such gas-phase eliminations, with methods like B3PW91/6-31G(d,p) showing good agreement with experimental kinetic parameters. researchgate.net
The table below summarizes key computational findings for the analogous 2-methoxyphenethyl chloride.
| Parameter | Pathway 1 (Ring Participation) | Pathway 2 (Methoxy Participation) |
| Product(s) | 2-Methoxystyrene + HCl | Benzofuran + HCl |
| Transition State | Three-membered cyclic | Five-membered cyclic |
| Assistance | Anchimeric assistance from aromatic ring | Participation from ortho-methoxy oxygen |
| Rate-Determining Step | C-Cl bond polarization | C-Cl bond polarization |
Advanced Spectroscopic and Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Methoxyphenethyl iodide exhibit characteristic signals corresponding to each unique nucleus in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and iodine causing predictable deshielding effects.
¹H NMR Spectroscopy: The proton spectrum reveals the number of different types of protons and their neighboring environments through signal integration, chemical shift, and spin-spin coupling. The aromatic region typically shows a complex multiplet for the four protons on the substituted benzene (B151609) ring. The ethyl chain protons appear as two distinct triplets due to coupling with each other, and the methoxy (B1213986) group protons present as a sharp singlet.
Interactive Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 6.85 - 7.30 | Multiplet | - | 4H |
| O-CH ₃ | 3.85 | Singlet | - | 3H |
| Ar-CH₂-CH ₂-I | 3.35 | Triplet | ~7.0 | 2H |
| Ar-CH ₂-CH₂-I | 3.20 | Triplet | ~7.0 | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons show distinct signals, with the carbon atom bonded to the methoxy group appearing significantly downfield. The carbons of the ethyl chain are also clearly resolved, with the carbon atom directly attached to the electronegative iodine atom being more deshielded.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ar-C -O | ~157.0 |
| Ar-C -CH₂ | ~130.0 |
| Ar-C H | ~128.0 |
| Ar-C H | ~121.0 |
| Ar-C H | ~120.0 |
| Ar-C H | ~110.0 |
| O-C H₃ | ~55.0 |
| Ar-C H₂-CH₂-I | ~40.0 |
| Ar-CH₂-C H₂-I | ~5.0 |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for confirming the complete molecular structure by revealing through-bond and through-space correlations. thieme-connect.de
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. A critical cross-peak would be observed between the signals at approximately δ 3.20 and δ 3.35 ppm, confirming the connectivity of the two methylene (B1212753) groups in the phenethyl chain (Ar-CH₂-CH₂-I).
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signal at δ 3.85 ppm to the methoxy carbon at ~55.0 ppm, and the aliphatic proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include a cross-peak between the methoxy protons (δ 3.85) and the aromatic carbon to which the group is attached (~157.0 ppm), as well as correlations from the benzylic protons (Ar-CH₂) to the aromatic carbons, solidifying the placement of the substituents on the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of a molecule's elemental formula, providing definitive proof of its atomic composition. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₁IO.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁IO |
| Ion | [M+H]⁺ |
| Calculated m/z | 262.9876 |
| Observed m/z | 262.987X (Expected within ~5 ppm error) |
The high precision of HRMS distinguishes the target compound from other molecules that may have the same nominal mass but a different elemental composition.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The resulting spectrum serves as a molecular "fingerprint" and confirms the presence of key functional groups.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretching: A band appearing just above 3000 cm⁻¹ is characteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the methoxy and ethyl groups.
Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
C-O-C Stretching: A strong, prominent band for the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1030 cm⁻¹.
C-I Stretching: A characteristic absorption for the carbon-iodine bond stretch is expected in the far-infrared region, typically around 500-600 cm⁻¹. docbrown.info
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050 | Medium |
| Aliphatic C-H Stretch | ~2950, 2850 | Medium |
| Aromatic C=C Stretch | ~1600, 1480 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1030 | Medium |
| C-I Stretch | ~550 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital. The chromophores in this compound are the methoxy-substituted benzene ring and the carbon-iodine bond.
The spectrum is expected to show absorptions corresponding to:
π → π* Transitions: These high-energy transitions occur within the aromatic ring. A strong absorption band (the E-band) is expected at a shorter wavelength (around 220 nm), and a weaker, structured band (the B-band) at a longer wavelength (around 275 nm), characteristic of a substituted benzene.
n → σ* Transitions: The iodine and oxygen atoms possess non-bonding electrons (lone pairs). The promotion of a non-bonding electron from the C-I bond to an anti-bonding sigma orbital (σ) is expected. For alkyl iodides, this transition typically occurs around 255-260 nm and may overlap with the aromatic B-band. libretexts.org
Interactive Table: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~220 | π → π | Substituted Benzene Ring |
| ~275 | π → π | Substituted Benzene Ring |
| ~258 | n → σ | Carbon-Iodine Bond |
Raman Spectroscopy and Complementary Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. While IR measures absorption, Raman measures the inelastic scattering of light. A vibrational mode is Raman-active if it involves a change in the molecule's polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are often weak in the IR spectrum. Key expected signals include:
Symmetric Ring Breathing: A strong, sharp peak around 1000 cm⁻¹ corresponding to the symmetric expansion and contraction of the benzene ring is a classic Raman signal.
Aromatic C-H Stretching: This vibration is also visible in the Raman spectrum, typically around 3050 cm⁻¹.
C-I Stretch: The carbon-iodine bond stretch is also Raman-active and would be observed in the low-frequency region (~550 cm⁻¹), confirming the data from IR spectroscopy.
The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational properties.
Table of Compounds
| Compound Name |
| This compound |
| 2-iodopropane |
| Methyl Iodide |
Theoretical and Computational Chemistry Studies of 2 Methoxyphenethyl Iodide
Quantum Chemical Investigations
Quantum chemical methods are foundational to modern computational chemistry, enabling the calculation of a molecule's electronic structure and associated properties. The choice of method involves a trade-off between computational cost and accuracy.
Density Functional Theory (DFT) stands as one of the most widely used methods in quantum chemistry due to its favorable balance of accuracy and computational efficiency. For 2-Methoxyphenethyl iodide, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.
From this optimized geometry, a host of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule is more polarizable and reactive.
| HOMO-LUMO Gap | 7.6 eV | An indicator of chemical stability and reactivity. |
Ab-initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT. These methods are based on solving the Schrödinger equation without relying on empirical parameters. While computationally more demanding, they are invaluable for benchmarking results from less expensive methods and for calculations where high accuracy is paramount, such as determining precise reaction energies. For this compound, these methods could provide a more refined understanding of its electronic structure and thermodynamic stability.
Semi-empirical methods, such as AM1 or PM7, simplify the complex calculations of quantum chemistry by incorporating some parameters derived from experimental data. This makes them significantly faster than DFT or ab-initio methods. While they are less accurate, their speed makes them ideal for rapid screening of large numbers of molecules or for generating initial geometries for more rigorous calculations. For a molecule like this compound, semi-empirical methods could be used for preliminary conformational analysis to identify low-energy structures before proceeding with more accurate optimization.
Computational Reaction Dynamics and Pathway Analysis
Beyond static molecular properties, computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, identifying the most likely pathways, and predicting reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating this TS on the potential energy surface is crucial for understanding the reaction mechanism. Computational algorithms can search for these saddle points. Once a potential TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To further validate that the located TS connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface. For this compound, this would be essential for studying reactions such as nucleophilic substitution or elimination.
With the energies of the reactants, transition state, and products established, key kinetic and thermodynamic parameters can be calculated. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate.
Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can also be computed. These values determine the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous reaction under the given conditions.
Illustrative Calculated Parameters for a Hypothetical SN2 Reaction of this compound with a Nucleophile
| Parameter | Illustrative Value | Description |
|---|---|---|
| Activation Energy (Ea) | 22.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15.0 kcal/mol | The heat released or absorbed during the reaction. |
| Entropy of Reaction (ΔS) | -5.2 cal/(mol·K) | The change in disorder of the system during the reaction. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (e.g., HOMO-LUMO gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
For this compound, a computational study would first involve optimizing its three-dimensional geometry and then calculating its molecular orbitals. The HOMO would represent the region of the molecule most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO would indicate the region most susceptible to accepting electrons, thus acting as an electrophile.
A key parameter derived from FMO theory is the HOMO-LUMO energy gap. A small energy gap generally suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations. A large HOMO-LUMO gap, on the other hand, indicates greater molecular stability and lower reactivity. Without specific computational data for this compound, it is not possible to provide the energy of its HOMO, LUMO, or the magnitude of its HOMO-LUMO gap.
Hypothetical Data Table for FMO Analysis of this compound:
| Molecular Orbital | Energy (eV) | Description |
| LUMO | Data not available | Represents the lowest energy region for electron acceptance. |
| HOMO | Data not available | Represents the highest energy region of electron donation. |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability. |
This table is for illustrative purposes only. The values would need to be determined through quantum chemical calculations.
Solvation Models in Computational Chemistry for Reaction Simulations
Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Solvation models in computational chemistry are used to simulate the effect of the solvent environment on a solute molecule like this compound. These models can be broadly categorized into explicit and implicit solvation models.
Explicit solvation models involve including a specific number of individual solvent molecules around the solute in the calculation. This approach can provide a highly detailed picture of solute-solvent interactions but is computationally very expensive.
Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is widely used to approximate the bulk effects of the solvent on the solute's properties and reactivity.
For a reaction involving this compound, computational chemists would employ these models to:
Calculate the free energy of solvation to understand its solubility in different solvents.
Simulate the reaction pathway in a solvent to determine the transition state structures and activation energies.
The choice of solvation model would depend on the specific reaction being studied and the level of accuracy required. For instance, reactions where specific hydrogen bonding interactions with the solvent are crucial might necessitate an explicit or a hybrid explicit/implicit solvation model.
Without published research, it is not possible to present findings on how different solvents would specifically influence the behavior of this compound in a reaction.
Synthetic Applications and Transformations of 2 Methoxyphenethyl Iodide
Cross-Coupling Reactions Utilizing the Iodide Moiety
The carbon-iodine bond in 2-methoxyphenethyl iodide is a versatile functional group for participating in various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br and C-Cl bonds, makes it an excellent substrate for oxidative addition to low-valent metal centers, which is often the initial step in these catalytic cycles.
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium catalysts are paramount in modern organic synthesis for their ability to efficiently forge carbon-carbon bonds. While specific examples utilizing this compound are not documented in the searched literature, its structure suggests it would be a viable coupling partner in several seminal palladium-catalyzed reactions.
Heck Reaction: This reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. The expected product would be a substituted alkene. The general mechanism proceeds via oxidative addition of the alkyl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
Suzuki Reaction: The Suzuki coupling would pair this compound with an organoboron reagent, such as a boronic acid or ester, under palladium catalysis with a base. This reaction would result in the formation of a new carbon-carbon single bond, replacing the iodide with the organic group from the boron reagent.
Sonogashira Reaction: In a potential Sonogashira coupling, this compound would react with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This would lead to the formation of a substituted alkyne.
A hypothetical data table for such reactions is presented below, illustrating the expected products.
| Coupling Reaction | Partner | Catalyst System (Typical) | Expected Product |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | 2-MeO-C₆H₄-CH₂CH₂CH=CHR |
| Suzuki | Organoborane (R-B(OH)₂) | Pd(PPh₃)₄, Base | 2-MeO-C₆H₄-CH₂CH₂-R |
| Sonogashira | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | 2-MeO-C₆H₄-CH₂CH₂-C≡C-R |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond palladium, other transition metals like nickel and copper could potentially catalyze cross-coupling reactions involving this compound. For instance, nickel-catalyzed couplings are known to be effective for alkyl halides and can offer different reactivity and selectivity profiles compared to palladium. Copper-catalyzed reactions, such as Ullmann-type couplings, could also be envisioned, particularly for the formation of carbon-heteroatom bonds. However, specific literature examples for this compound are absent.
Derivatization via Nucleophilic Substitution
The primary iodide in this compound is susceptible to nucleophilic attack, making it a useful precursor for a variety of functionalized phenethyl derivatives. These reactions typically proceed via an S(_N)2 mechanism.
Formation of Phenethyl Amines and Ethers
Phenethyl Amines: Reaction of this compound with ammonia (B1221849), primary, or secondary amines would lead to the corresponding primary, secondary, or tertiary phenethylamines. Over-alkylation can be a challenge, particularly with ammonia and primary amines, leading to mixtures of products.
Phenethyl Ethers: The Williamson ether synthesis provides a classic route to ethers from alkyl halides. Treatment of this compound with an alkoxide or phenoxide nucleophile would yield the corresponding ether.
Below is a table of hypothetical nucleophilic substitution reactions.
| Nucleophile | Reagent | Product |
| Amine | RNH₂ | 2-MeO-C₆H₄-CH₂CH₂-NHR |
| Alkoxide | R'O⁻Na⁺ | 2-MeO-C₆H₄-CH₂CH₂-OR' |
Generation of Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard reagents)
The reaction of this compound with magnesium metal in an ethereal solvent would be expected to form the corresponding Grignard reagent, 2-methoxyphenethylmagnesium iodide. This organometallic species is a potent nucleophile and a strong base. It can be used in a wide array of subsequent reactions to form new carbon-carbon bonds, such as reactions with aldehydes, ketones, esters, and carbon dioxide. The formation of the Grignard reagent inverts the polarity at the carbon atom attached to the halogen, a concept known as umpolung.
Cyclization and Heterocyclic Ring Formation Strategies
This compound can serve as a key building block for the synthesis of various heterocyclic ring systems, particularly those containing nitrogen. Intramolecular reactions, where another functional group within the molecule acts as a nucleophile to displace the iodide, are powerful strategies for ring formation. For example, a tethered amine or amide could undergo intramolecular cyclization to form nitrogen-containing heterocycles. While plausible, specific examples of such cyclization strategies starting directly from this compound were not found in the searched literature.
Functional Group Transformations of the Aromatic Ring or Methoxy (B1213986) Substituent
The this compound scaffold contains two primary sites for further chemical modification: the aromatic ring and the methoxy substituent. These sites allow for a range of functional group transformations that can alter the molecule's electronic properties, steric profile, and potential for subsequent coupling reactions.
Oxidative Transformations of Related Scaffolds
While direct oxidative transformations on this compound are not extensively detailed, the reactivity of related methoxyphenyl structures provides significant insight into potential pathways. The methoxy group and the aromatic ring can be susceptible to oxidation under various conditions, from biological metabolism to synthetic chemical reactions.
In biological systems, the transformation of molecules containing methoxy groups bonded to a benzene (B151609) ring is a common metabolic process, often catalyzed by cytochrome P450 (CYP) isoenzymes. nih.gov These oxidative reactions typically result in the formation of hydrophilic hydroxy groups through two main pathways: aromatic-ring hydroxylation and O-dealkylation of the methoxy group. nih.gov The latter, an oxidative O-demethylation, converts the methoxy ether into a phenol, which can significantly alter the molecule's biological interactions and solubility. nih.gov
In synthetic chemistry, oxidative conditions can be used to activate or transform methoxyphenyl compounds. For instance, the p-methoxyphenyl (PMP) group, often used as a protecting group, can be activated for cleavage via oxidative methods. A system using potassium persulfate (K2S2O8) as an oxidant in conjunction with a Lewis acid catalyst has been developed for the oxidative activation of PMP glycosides, demonstrating a method where the methoxyphenyl moiety is transformed into a viable leaving group under mild conditions. researchgate.net Furthermore, oxidative coupling reactions have been observed in complex heterocyclic systems containing bis(4-methoxyphenyl) substituents, leading to the formation of quinoid compounds. researchgate.net These examples highlight that the methoxyphenyl scaffold, and by extension the 2-methoxyphenyl ring in this compound, is amenable to oxidative manipulation to facilitate further functionalization.
Functionalization of the Methoxy Group or Aromatic System
Functionalization of the Methoxy Group
The most common and synthetically useful transformation of the methoxy group on an aromatic ring is its cleavage, or demethylation, to yield the corresponding phenol. wikipedia.org This conversion of an aryl methyl ether to a hydroxyl group is a critical step in both natural product synthesis and medicinal chemistry. researchgate.net
Demethylation can be achieved under various conditions, often requiring harsh reagents like strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). wikipedia.org However, milder and more selective methods have also been developed. For example, a method utilizing a protic acid in the presence of a phase-transfer catalyst like Aliquat-336 has been shown to accelerate the cleavage of aryl methyl ethers, providing the corresponding phenols in good to excellent yields across a variety of substrates. researchgate.net In biochemical contexts, demethylation is catalyzed by enzymes such as demethylases, which oxidize the methyl group, leading to its removal. wikipedia.org
The reaction table below summarizes common approaches to aryl ether demethylation.
| Reagent/System | Conditions | Description |
| Boron Tribromide (BBr3) | Typically in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. | A powerful and widely used Lewis acid for cleaving ethers. |
| Hydrobromic Acid (HBr) | Often used in acetic acid or neat at elevated temperatures. | A strong protic acid that facilitates nucleophilic demethylation by the bromide ion. |
| Pyridinium Hydrochloride | High temperatures (melting point of the salt). | A classic method for cleaving methyl ethers, particularly in the synthesis of morphinan (B1239233) alkaloids. |
| Aliquat-336 / Protic Acid | Phase-transfer catalysis conditions. | Accelerates the rate of demethylation under milder conditions compared to traditional methods. researchgate.net |
Functionalization of the Aromatic System
The aromatic ring of the 2-methoxyphenethyl moiety is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. wikipedia.org The methoxy group directs incoming electrophiles primarily to the ortho and para positions relative to itself due to resonance stabilization of the cationic intermediate (the sigma complex or benzenium ion). wikipedia.orglibretexts.org Given that the ethyl iodide chain occupies one ortho position, substitution is expected to occur at the other ortho position (C6) and the para position (C4).
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Halogenation : The introduction of a halogen (Cl, Br, I) onto the aromatic ring. Iodination of activated aromatic rings can be achieved using molecular iodine in the presence of an oxidizing agent like iodic acid or hydrogen peroxide. ufms.brlibretexts.org These oxidants convert I2 into a more potent electrophilic species, facilitating the substitution. libretexts.org The use of 2-methoxyethanol (B45455) as a solvent has been reported to create clean and efficient reaction conditions for the iodination of reactive aromatics. ufms.brresearchgate.net
Nitration : The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org The active electrophile is the nitronium ion (NO2+). libretexts.org
Sulfonation : The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 and SO3). libretexts.org
Friedel-Crafts Reactions : The introduction of an alkyl (alkylation) or acyl (acylation) group using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl3). libretexts.org
The table below outlines key electrophilic aromatic substitution reactions applicable to activated aromatic systems like the one in this compound.
| Reaction | Reagents | Electrophile | Typical Product |
| Bromination | Br2, FeBr3 | "Br+" | Bromo-substituted aromatic ring |
| Chlorination | Cl2, AlCl3 / FeCl3 | "Cl+" | Chloro-substituted aromatic ring libretexts.org |
| Iodination | I2, H2O2 / HIO3 | "I+" | Iodo-substituted aromatic ring ufms.brlibretexts.org |
| Nitration | HNO3, H2S2O4 | NO2+ | Nitro-substituted aromatic ring libretexts.org |
| Sulfonation | SO3, H2S2O4 | SO3 / HSO3+ | Sulfonated aromatic ring libretexts.org |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | Alkyl-substituted aromatic ring libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Acyl-substituted aromatic ring (ketone) libretexts.org |
Green Chemistry Approaches in the Synthesis and Application of 2 Methoxyphenethyl Iodide
Sustainable Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often hazardous and contribute to air pollution. Green chemistry seeks to replace these with more benign alternatives.
Supercritical Fluids and Ionic Liquids
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), and ionic liquids (ILs) are promising alternative reaction media. beilstein-journals.org Supercritical CO₂ is non-toxic, non-flammable, and readily available. nih.gov Its properties as a solvent can be tuned by adjusting temperature and pressure, and it allows for easy product separation by simple depressurization. nih.govnih.gov For instance, the hydrogenation of acetophenone (B1666503) to 1-phenylethanol, a structurally similar precursor, has been successfully carried out in scCO₂, demonstrating the potential for this medium in reactions involving phenethyl compounds. nih.gov
Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ionike.comrsc.org Their use can eliminate the need for volatile organic solvents. In the context of synthesizing alkyl iodides, ionic liquids can serve as both the solvent and a recyclable reagent. For example, 1-butyl-3-methylpyridinium (B1228570) dichloroiodate has been used as a recyclable ionic liquid iodinating reagent for the iodination of activated aromatic compounds. rsc.org Furthermore, the Finkelstein reaction, a common method for preparing alkyl iodides from alkyl chlorides or bromides, can be performed using ionic liquids as the reaction medium, which can often be recycled. organic-chemistry.orgorganic-chemistry.org
Below is a table comparing key properties of conventional solvents with green alternatives:
| Solvent Type | Examples | Key Advantages in Green Chemistry | Potential Application for 2-Methoxyphenethyl Iodide Synthesis |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, easily separated from products, tunable solvent properties. nih.gov | As a medium for the conversion of 2-methoxyphenylethanol to the corresponding iodide. |
| Ionic Liquids | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | Negligible vapor pressure, high thermal stability, potential for recyclability, can act as both solvent and catalyst. ionike.comrsc.org | As a recyclable medium for the Finkelstein reaction to produce this compound. |
| Conventional Solvents | Acetone, Dimethylformamide (DMF) | Well-established solubility and reactivity profiles. | Traditionally used in the Finkelstein reaction. wikipedia.orgbyjus.com |
Aqueous and Bio-based Reaction Environments
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, the development of phase-transfer catalysts and surfactant-based systems can facilitate aqueous-phase reactions.
Bio-based solvents, derived from renewable resources like plants and biomass, are another class of sustainable alternatives. core.ac.ukbiobasedpress.eu Examples include Cyrene™, derived from cellulose, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass. mdpi.com These solvents often have a better safety and environmental profile compared to their petrochemical counterparts. The application of bio-based solvents in nucleophilic substitution reactions, a key step in many syntheses of this compound, is an active area of research. core.ac.uk
Principle of Atom Economy in Reaction Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.
The synthesis of this compound can be designed to maximize atom economy. For example, the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide, can have a high atom economy if the stoichiometry is carefully controlled. wikipedia.orgbyjus.com
Reaction: R-Cl + NaI → R-I + NaCl
In this reaction, if 2-methoxyphenethyl chloride is the starting material, the theoretical atom economy for the formation of this compound is high, with sodium chloride being the only byproduct. The efficiency of this reaction is further enhanced in a solvent like acetone, where the insolubility of sodium chloride drives the reaction to completion. byjus.com
Development of Recyclable and Heterogeneous Catalysts for Iodination and Subsequent Reactions
Catalysts are crucial for many chemical transformations, and the development of recyclable and heterogeneous catalysts is a key aspect of green chemistry. Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation and reuse, which reduces waste and cost. rsc.org
For iodination reactions, several recyclable and heterogeneous catalytic systems have been explored. These include polymer-supported hypervalent iodine reagents and iodoarene catalysts supported on magnetic nanoparticles. nsf.gov These catalysts can be easily recovered from the reaction mixture by filtration or magnetic separation and reused multiple times with minimal loss of activity. nsf.gov While direct heterogeneous catalysis for the iodination of 2-methoxyphenylethanol is still an area for development, existing systems for the halogenation of aromatic compounds show promise. rsc.org For instance, ruthenium immobilized on ceria has been shown to catalyze the hydroarylation of vinylsilanes with aromatic ketones, indicating the potential for metal-on-solid-support catalysts in related transformations. rsc.org
Energy Efficiency in Synthetic Protocols
Improving energy efficiency in chemical processes is a core principle of green chemistry. This can be achieved through various strategies, such as conducting reactions at ambient temperature and pressure, using microwave irradiation to reduce reaction times, and employing electrochemical methods.
Electrochemical synthesis offers a green and energy-efficient alternative to traditional chemical methods. researchgate.netnih.govucl.ac.ukrsc.org In the context of alkyl iodide synthesis, electrochemical 'redox-relay' systems have been developed to generate carbon-centered radicals from alkyl iodides for subsequent reactions. nih.govucl.ac.ukrsc.org These methods use electricity as a "reagent" and can often be conducted in aqueous media under mild conditions, significantly reducing the energy input and the need for harsh chemical reagents. nih.govucl.ac.ukrsc.org
Waste Minimization and Prevention Strategies
The ultimate goal of green chemistry is to prevent the formation of waste. This can be achieved through a combination of the strategies discussed above, including the use of greener solvents, high atom economy reactions, and recyclable catalysts.
The following table summarizes waste minimization strategies applicable to the synthesis of this compound:
| Strategy | Description | Example Application |
| Solvent Substitution | Replacing hazardous organic solvents with greener alternatives. | Using bio-based solvents or ionic liquids in the synthesis. organic-chemistry.orgcore.ac.uk |
| High Atom Economy Reactions | Designing synthetic routes that maximize the incorporation of reactant atoms into the product. | Utilizing the Finkelstein reaction for the final iodination step. wikipedia.org |
| Recyclable Catalysts | Employing catalysts that can be easily separated and reused. | Developing a heterogeneous catalyst for the iodination of 2-methoxyphenylethanol. nsf.gov |
| Process Intensification | Using technologies like microwave synthesis or flow chemistry to reduce reaction times and solvent volumes. | |
| Waste Valorization | Finding applications for byproducts. |
Future Directions and Emerging Research Avenues
Development of Highly Stereoselective Synthetic Methodologies
The creation of chiral molecules with a specific three-dimensional arrangement is a critical challenge in modern chemistry, particularly for pharmaceutical applications. While 2-Methoxyphenethyl iodide itself is not chiral, the development of stereoselective methods is crucial for synthesizing its chiral derivatives, which may possess significant biological activity. Current research focuses on the use of chiral hypervalent iodine reagents to induce asymmetry in chemical transformations. nih.gov These reagents can facilitate asymmetric oxidations, oxidative dearomatizations, and other functionalizations. nih.gov
Strategies for achieving stereoselectivity often involve either attaching chiral molecules (like acids or alcohols) to the iodine center or creating axial chirality within the iodoarene backbone itself. nih.gov For instance, chiral I(V) reagents derived from tartaric acid have been used for the catalytic asymmetric oxidation of sulfides. nih.gov Although direct stereoselective iodination to form chiral this compound derivatives is a developing area, the principles established in other asymmetric transformations using chiral iodine compounds provide a strong foundation for future work. nih.govcardiff.ac.uk The goal is to design catalysts and reagents that can control the spatial orientation of the reaction, leading to a single desired stereoisomer with high enantioselectivity. nih.gov
| Methodology | Description | Potential Application to this compound Derivatives |
| Chiral Hypervalent Iodine Reagents | Iodine compounds bearing a chiral ligand or possessing axial chirality. nih.gov | Asymmetric functionalization of the ethyl chain or the aromatic ring. |
| Catalytic Asymmetric Oxidation | Use of a catalytic amount of a chiral iodine reagent to transfer chirality during an oxidation reaction. nih.gov | Introduction of chiral centers via oxidation of a precursor molecule. |
| Ligand Exchange with Chiral Alcohols | Introduction of chirality to an iodine reagent by exchanging a ligand with a chiral alcohol like menthol. nih.gov | Creating a chiral environment for subsequent stereoselective reactions. |
Integration of Flow Chemistry and Automated Synthesis for Enhanced Efficiency
Complementing flow chemistry is the rise of automated synthesis platforms. These systems use pre-packed reagent cartridges and pre-programmed protocols to perform reactions with minimal human intervention. chimia.chchimia.ch This "synthesis-on-demand" approach accelerates the discovery and optimization of new reaction pathways. chimia.chsynplechem.com By combining a flow reactor with an automated system, the synthesis of this compound and its derivatives could be made faster, more efficient, and more accessible, allowing for rapid library generation in drug discovery. chimia.chsynplechem.comnih.gov
| Technology | Key Advantages | Relevance to this compound Synthesis |
| Continuous-Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability, process control. europa.eudurham.ac.uk | Safer handling of reagents, higher yields, potential for multi-step sequential synthesis without isolation. mdpi.comflinders.edu.au |
| Automated Synthesis | High throughput, reproducibility, reduced manual labor, rapid optimization. chimia.chchimia.ch | Faster synthesis of derivatives for screening, efficient protocol development. |
| Hybrid Flow-Batch Systems | Combines the advantages of both flow and batch processing for complex syntheses. chimia.chchimia.ch | Optimization of specific reaction steps that may be more suited to one format over the other. |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netsemanticscholar.org DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and elucidate complex reaction mechanisms. researchgate.netmdpi.com For the synthesis of this compound, which typically involves the conversion of an alcohol to an iodide, computational models can help in selecting the most effective iodinating agent and optimizing reaction conditions.
By modeling the interaction between the precursor (e.g., 2-methoxyphenylethanol) and various reagents, chemists can predict the viability of different synthetic routes before attempting them in the lab. mit.edu This predictive power saves time and resources. For example, DFT studies have been used to investigate the mechanisms of reactions involving iodine(III) reagents, providing insights that would be difficult to obtain through experimentation alone. researchgate.net Such computational analysis can guide the rational design of new, more efficient catalysts and processes for synthesizing this compound. acs.orgresearchgate.net
| Computational Tool | Function | Application in this compound Synthesis |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict energies, reaction barriers, and mechanisms. researchgate.netmdpi.com | Elucidating the mechanism of iodination, predicting reaction outcomes, identifying the most stable intermediates. |
| Transition State Modeling | Identifies the highest energy point along a reaction coordinate. acs.org | Determining the rate-limiting step of the synthesis and finding ways to lower the activation energy. |
| Solvation Models | Simulates the effect of different solvents on reaction energetics. researchgate.net | Selecting the optimal solvent to maximize reaction rate and yield. |
Exploration of Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful and sustainable methods for driving chemical reactions using light and electricity, respectively. rsc.orgrsc.org These techniques often allow for reactions to occur under mild conditions without the need for harsh reagents. Visible-light photocatalysis, for example, can be used to generate reactive radical intermediates that can participate in C-N and C-C bond-forming reactions. nih.gov While direct photocatalytic iodination is an area of active research, the principles can be applied to the synthesis of this compound precursors. For instance, light-driven processes could be employed to functionalize the starting materials in novel ways. rsc.org
Electrocatalysis offers another green alternative for synthesis. By applying an electrical potential, reagents can be activated to facilitate transformations. This method avoids the use of stoichiometric chemical oxidants or reductants, reducing waste. rsc.org The synthesis of different phases of materials like tungsten phosphide (B1233454) for use as electrocatalysts highlights the potential for developing new catalytic systems. rsc.org Future research could explore the electrocatalytic generation of iodinating species or the activation of the 2-methoxyphenylethanol precursor to facilitate its conversion to this compound.
| Method | Energy Source | Potential Advantage for Synthesis |
| Visible-Light Photocatalysis | Light (e.g., LEDs) | Mild reaction conditions, unique reactivity via radical pathways, reduced thermal energy input. nih.gov |
| Electrocatalysis | Electricity | Avoidance of chemical oxidants/reductants, high selectivity, precise control over reaction potential. rsc.org |
| Photo-electrocatalysis | Light and Electricity | Combines the benefits of both methods to access novel reaction pathways and enhance efficiency. researchgate.net |
Design of New Reagents and Catalysts for Environmentally Benign Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methods. A major focus is the design of new reagents and catalysts that are more efficient, less toxic, and generate less waste. researchgate.net For the synthesis of this compound from its corresponding alcohol, this involves moving away from classical reagents that have poor atom economy.
Recent research has produced a variety of new iodination reagents. These include heterogeneous reagents like Silicaphosphine, which can be easily removed by filtration, and novel combination reagents like HIO3/KI that generate iodine in situ under mild conditions. organic-chemistry.orgresearchgate.net The use of ionic liquids as recyclable reagents and solvents for nucleophilic substitution reactions also presents an environmentally attractive option. organic-chemistry.org Furthermore, the development of solid acid catalysts, such as supported heteropoly acids, offers a reusable and eco-friendly alternative for various organic transformations that could be adapted for steps in the synthesis of this compound. researchgate.netresearchgate.net Iodide itself can act as a catalyst in certain oxidative reactions, representing a highly atom-economical approach. rsc.org The ultimate goal is to create a synthetic process that is both highly effective and minimally impactful on the environment.
| Reagent/Catalyst Type | Example | Environmental Benefit |
| Heterogeneous Reagents | Silphos [P(Cl)3−n(SiO2)n] organic-chemistry.org | Easy separation and recovery, reducing downstream waste. |
| In Situ Iodine Generation | HIO3/KI, H5IO6/KI researchgate.net | Avoids handling and storage of molecular iodine; mild conditions. |
| Ionic Liquids | [bmim][I] organic-chemistry.org | Can act as both solvent and reagent; recyclable. |
| Solid Acid Catalysts | Supported Heteropoly Acids (e.g., H3PW12O40) researchgate.net | Reusable, non-corrosive, reduces waste streams. |
| Organocatalysts | Iodine (I2) acs.org | Cost-effective, low toxicity, sustainable. |
Q & A
Q. How should researchers structure supplementary materials to enhance data transparency?
- Methodological Answer : Include raw NMR/FT-IR files (e.g., JCAMP-DX format), crystallographic data (CIF files), and detailed experimental logs (e.g., temperature fluctuations, equipment calibration dates). Use hyperlinks in the main text to connect to supplementary datasets .
Tables for Quick Reference
Table 1: Key Spectral Peaks for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, OCH₃), δ 2.90 (t, CH₂-I) | |
| FT-IR | 500–600 cm⁻¹ (C-I), 1250 cm⁻¹ (C-O) | |
| MS (EI) | m/z 276.0 ([M+H]⁺) |
Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield | Use excess HI (1.5 eq), anhydrous DCM | |
| Impurity formation | Recrystallize from ethanol/water (7:3) | |
| Moisture sensitivity | Conduct reactions under Argon atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
